molecular formula C23H30N4O2 B2863177 1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-methoxyphenyl)ethan-1-one CAS No. 2415456-72-1

1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-methoxyphenyl)ethan-1-one

Cat. No.: B2863177
CAS No.: 2415456-72-1
M. Wt: 394.519
InChI Key: ISDIDRLQHLLKOS-UHFFFAOYSA-N
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Description

1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-methoxyphenyl)ethan-1-one is a complex organic compound with a molecular weight of 394.5 It is characterized by its unique structure, which includes a pyridazinyl group, a hexahydropyrrolo[3,4-c]pyrrol group, and a methoxyphenyl group

Preparation Methods

The preparation of 1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-methoxyphenyl)ethan-1-one involves several synthetic routes. The synthesis typically starts with the formation of the pyridazinyl and hexahydropyrrolo[3,4-c]pyrrol groups, followed by their coupling with the methoxyphenyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

While specific scientific research applications for 1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-methoxyphenyl)ethan-1-one were not found in the search results, compounds with similar structures are often used in various fields such as medicinal chemistry, where they may serve as potential drug candidates, and in materials science for the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action for 1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the nature of the target. detailed information on the exact mechanism of action was not available in the search results.

Comparison with Similar Compounds

1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-methoxyphenyl)ethan-1-one can be compared with other similar compounds such as 1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone. These compounds share structural similarities but may differ in their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

1-[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(2-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-23(2,3)20-9-10-21(25-24-20)26-12-17-14-27(15-18(17)13-26)22(28)11-16-7-5-6-8-19(16)29-4/h5-10,17-18H,11-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDIDRLQHLLKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CC3CN(CC3C2)C(=O)CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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